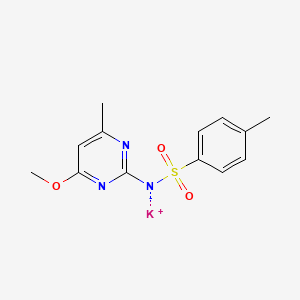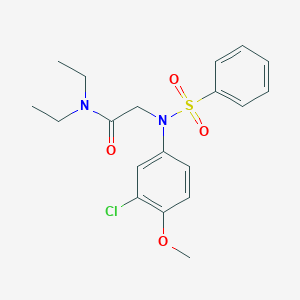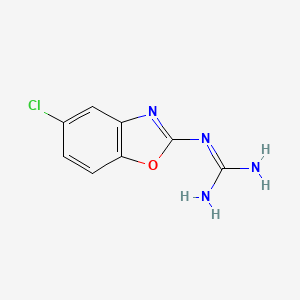![molecular formula C13H21Cl2NO B5069716 N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5069716.png)
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist drug that is used as a bronchodilator in the treatment of respiratory diseases such as asthma. Clenbuterol is also used as a performance-enhancing drug by athletes and bodybuilders due to its ability to increase muscle mass and reduce body fat. Despite its widespread use, Clenbuterol is a banned substance in many countries due to its potential for abuse and adverse health effects.
Mécanisme D'action
Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which are found in the smooth muscles of the airways and blood vessels. This binding activates a series of biochemical pathways that lead to the relaxation of these muscles, resulting in bronchodilation and increased blood flow. Clenbuterol also has an anabolic effect on skeletal muscle tissue, which is thought to be due to its ability to activate the mTOR signaling pathway.
Biochemical and Physiological Effects
Clenbuterol has several biochemical and physiological effects in the body, including increased heart rate, increased blood pressure, increased metabolic rate, and increased thermogenesis. These effects are thought to be due to Clenbuterol's ability to stimulate the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages for use in laboratory experiments, including its ability to induce muscle hypertrophy and reduce body fat. However, Clenbuterol also has several limitations, including its potential for abuse and adverse health effects, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on Clenbuterol, including its potential use in the treatment of muscle wasting disorders, its effects on bone metabolism, and its potential use in the treatment of obesity. Further research is also needed to fully understand the mechanisms of action of Clenbuterol and its potential for abuse and adverse health effects.
Méthodes De Synthèse
Clenbuterol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is then reacted with 2-chloro-5-methylphenol to form the intermediate product. This intermediate product is then reacted with ethylene oxide to form the final product, Clenbuterol.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Several studies have shown that Clenbuterol can improve lung function and reduce airway inflammation in patients with these conditions. Clenbuterol has also been studied for its potential use in the treatment of muscle wasting disorders such as muscular dystrophy and sarcopenia.
Propriétés
IUPAC Name |
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-10-5-6-11(14)12(9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNAPJXKUOWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5069652.png)
![8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5069654.png)


![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5069701.png)
![2,3,4-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5069709.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069719.png)
![N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea](/img/structure/B5069725.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3,6-trifluorobenzamide](/img/structure/B5069731.png)
![methyl 2-(5-{[1-(2,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5069735.png)
![4,4'-{[5-(4-chlorophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5069740.png)
